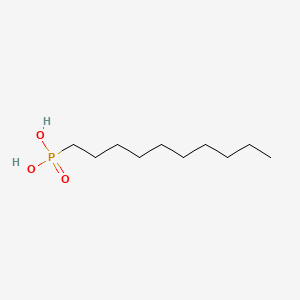

Decylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

decylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQISOJKASMITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064497 | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-60-8 | |

| Record name | Decylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Properties of Decylphosphonic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties of decylphosphonic acid (DPA), a versatile organophosphorus compound with significant applications in surface modification, materials science, and as a potential tool in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic decyl chain and a hydrophilic phosphonic acid head group, dictates its utility in a range of applications.

Below is a summary of its key quantitative properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃O₃P | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| Melting Point | 96-101 °C | [1] |

| Boiling Point | Decomposes before boiling | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | |

| pKa | The pKa values for the first and second ionizations are in the typical range for phosphonic acids. | |

| Appearance | White solid | [1] |

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound typically involves a two-step process: the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[2]

Step 1: Michaelis-Arbuzov Reaction

-

1-Bromodecane is reacted with an excess of triethyl phosphite.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After completion, the excess triethyl phosphite is removed under reduced pressure to yield diethyl decylphosphonate.

Step 2: Acidic Hydrolysis

-

The crude diethyl decylphosphonate is refluxed in the presence of concentrated hydrochloric acid for several hours to cleave the ethyl ester groups.[3]

-

Upon cooling, the this compound precipitates as a white solid.

-

The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the protons of the decyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the methylene group adjacent to the phosphorus atom will exhibit coupling to the phosphorus nucleus.

-

³¹P NMR : A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonic acids.[5][6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the P=O, P-O-H, and O-H stretching vibrations of the phosphonic acid group, as well as C-H stretching and bending vibrations of the decyl chain.[7][8]

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of this compound.[9][10]

Applications in Research and Development

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers on various metal oxide surfaces.[11] The phosphonic acid headgroup strongly binds to metal oxides, while the decyl chains pack closely, creating a dense, hydrophobic surface.

Protocol for SAM Formation on a Silicon Wafer with a Native Oxide Layer:

-

Substrate Preparation : A silicon wafer is cleaned by sonication in acetone, followed by isopropanol, and then deionized water. The wafer is then dried under a stream of nitrogen. To ensure a hydroxylated surface, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV/Ozone.[12]

-

SAM Deposition : The cleaned and dried substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a solvent such as ethanol or toluene.[13]

-

Incubation : The substrate is left in the solution for a period ranging from a few hours to 24 hours to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying : After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and then dried with nitrogen.

-

Annealing (Optional) : A post-deposition annealing step (e.g., at 120 °C) can be performed to improve the order and stability of the monolayer.[12]

Role in Drug Development: Enzyme Inhibition

Phosphonic acids are recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate or carboxylate groups present in enzyme substrates.[14][15] They can also mimic the tetrahedral transition states of enzymatic reactions, leading to potent competitive inhibition.[14][16] This makes alkylphosphonic acids, including this compound, valuable tools for studying enzyme mechanisms and for the rational design of therapeutic agents.[17][18] The long alkyl chain of this compound can also facilitate interactions with hydrophobic pockets within an enzyme's active site.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This document provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols are recommended.

References

- 1. This compound 97 6874-60-8 [sigmaaldrich.com]

- 2. DE102004057760A1 - Method for the synthesis of long-chain phosphonic acid derivatives and thiol derivatives - Google Patents [patents.google.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fkf.mpg.de [fkf.mpg.de]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]

- 11. scientificlabs.com [scientificlabs.com]

- 12. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Decylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Decylphosphonic acid (DPA) is an organophosphorus compound of significant interest due to its utility in surface modification, the formation of self-assembled monolayers (SAMs), and as a component in the development of advanced materials and pharmaceuticals.[1] Its ability to anchor to metal oxide surfaces via the phosphonic acid headgroup, while the decyl tail modifies surface properties, makes it a versatile molecule in nanotechnology, electronics, and corrosion inhibition. This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6874-60-8 | |

| Molecular Formula | C₁₀H₂₃O₃P | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

| Appearance | White powder/solid | |

| Melting Point | 100-101 °C | |

| Purity (Commercial) | ≥99% |

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[3][4][5]

Step 1: Synthesis of Diethyl Decylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond.[6][7] It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromodecane).[3][4] The mechanism proceeds through an initial Sɴ2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[7]

References

- 1. This compound | Weber Lab [weberlab.net]

- 2. This compound|CAS 6874-60-8|High-Purity [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Decylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of decylphosphonic acid (DPA), a molecule of significant interest in materials science and drug delivery. DPA is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P, featuring a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid headgroup.[1] This amphiphilic nature allows it to form self-assembled monolayers (SAMs) on various substrates, making it a valuable component for surface modification, corrosion inhibition, and the development of biocompatible coatings.

Molecular Structure

The fundamental structure of this compound consists of a saturated C₁₀ alkyl chain bonded to a phosphorus atom, which is, in turn, double-bonded to one oxygen atom and single-bonded to two hydroxyl (-OH) groups.

Atomic Connectivity and Basic Properties

The molecular formula of this compound is C₁₀H₂₃O₃P, and its molecular weight is 222.26 g/mol .[1] The molecule comprises a polar phosphonic acid headgroup and a nonpolar decyl tail.

Table 1: Basic Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₃O₃P |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6874-60-8 |

Bond Lengths and Angles

Computational studies using methods like Density Functional Theory (DFT) can also provide accurate predictions of the molecular geometry. The P-C bond length is a key parameter, and in related alkylphosphonic acids, it is typically around 1.8 Å. The P=O bond is shorter and stronger than the P-OH single bonds. The C-C bond lengths and C-C-C bond angles within the alkyl chain are expected to be close to those of alkanes (approximately 1.54 Å and 109.5°, respectively).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of this compound and probing its conformational state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and the local environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum of this compound would show a characteristic triplet for the terminal methyl group (CH₃) of the decyl chain at approximately 0.9 ppm. The methylene groups (CH₂) adjacent to the phosphorus atom would appear as a complex multiplet at a lower field (further downfield) due to coupling with the phosphorus atom. The remaining methylene groups of the alkyl chain would produce a broad multiplet in the 1.2-1.6 ppm region. The acidic protons of the phosphonic acid group are typically broad and may exchange with solvent protons.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The carbon atom directly bonded to the phosphorus (C1) will show a characteristic splitting due to one-bond coupling with the ³¹P nucleus. The chemical shifts of the carbon atoms in the decyl chain will vary slightly depending on their position relative to the phosphonate group.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of alkylphosphonic acids.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. The spectra of this compound are characterized by contributions from both the alkyl chain and the phosphonic acid headgroup.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 and ~2850 | C-H stretching vibrations of the alkyl chain |

| ~1465 | C-H bending vibrations of the alkyl chain |

| ~1200 - 950 | P=O and P-O stretching vibrations |

| ~950 | P-C stretching vibration |

The P=O stretching vibration is particularly sensitive to hydrogen bonding and the local environment of the phosphonic acid group.

Conformation

The conformation of this compound is determined by the rotational freedom around the C-C and P-C single bonds. The long alkyl chain can adopt various conformations, with the all-trans (zigzag) conformation being the most stable in the solid state to maximize van der Waals interactions.

Alkyl Chain Conformation

In self-assembled monolayers, the decyl chains tend to be in a predominantly all-trans conformation, leading to a well-ordered and densely packed film. The orientation of the alkyl chains with respect to the substrate surface is crucial for the properties of the monolayer.

Headgroup Conformation and Orientation

The phosphonic acid headgroup can adopt different conformations due to rotation around the P-C bond. The orientation of the P=O and P-OH bonds relative to the alkyl chain and the substrate surface is critical for its binding and interfacial properties. Computational modeling suggests that different binding modes (monodentate, bidentate, or tridentate) to a substrate are possible, influencing the overall conformation of the adsorbed molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Arbuzov reaction.

Experimental Workflow: Arbuzov Reaction for DPA Synthesis

Caption: A simplified workflow for the synthesis of this compound via the Arbuzov reaction.

Protocol:

-

Reaction Setup: 1-Bromodecane and a slight excess of triethyl phosphite are combined in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by observing the formation of ethyl bromide as a byproduct.

-

Workup: After the reaction is complete, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

-

Hydrolysis: The resulting crude diethyl decylphosphonate is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.

-

Isolation and Purification: The reaction mixture is cooled, and the crude this compound precipitates. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization Methods

-

NMR Spectroscopy: Samples for NMR are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer.

-

FT-IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet for transmission FT-IR analysis. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR can be used for direct analysis of the solid or a thin film.

-

Raman Spectroscopy: A solid sample is placed under a Raman microscope, and the spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm).

Logical Relationships in DPA Research

The study of this compound involves a logical progression from its fundamental properties to its applications.

Logical Workflow for DPA Research and Application

Caption: A logical workflow illustrating the key stages in the research and application of this compound.

This guide has summarized the key aspects of the molecular structure and conformation of this compound, providing a foundation for researchers and professionals working with this versatile molecule. Further detailed experimental and computational studies will continue to enhance our understanding of its properties and expand its applications.

References

An In-depth Technical Guide to the Solubility of Decylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decylphosphonic acid. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its solubility profile for applications in materials science, drug development, and other research areas.

Introduction to this compound

This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This structure imparts amphiphilic properties to the molecule, with the long hydrocarbon chain being hydrophobic and the phosphonic acid group being hydrophilic and capable of strong interactions with surfaces and other polar molecules. DPA and other long-chain alkylphosphonic acids are of significant interest for their ability to form self-assembled monolayers (SAMs) on various substrates, including metal oxides. These SAMs can modify the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility.

Understanding the solubility of this compound is crucial for its application. Solubility data informs the choice of solvents for synthesis, purification, formulation, and application processes. For instance, in the context of surface modification, the solvent used to deposit the phosphonic acid onto a substrate will influence the quality and properties of the resulting self-assembled monolayer.

Solubility Profile of this compound and Related Compounds

The following table summarizes the qualitative solubility information for this compound and its close homologs, octylphosphonic acid and dothis compound. This information can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of Long-Chain Alkylphosphonic Acids

| Compound | Solvent | Solubility Description |

| This compound | Water | Sparingly soluble (inferred) |

| Common Organic Solvents | Sparingly soluble (inferred) | |

| Polar Solvents (e.g., acetonitrile, methanol/acetone) | Recrystallization possible, suggesting moderate solubility at elevated temperatures. | |

| Octylphosphonic Acid | Water | Slightly soluble.[1][2] |

| Methanol | Soluble/Slightly soluble.[1][2] | |

| Chloroform | Slightly soluble.[1] | |

| DMSO | Slightly soluble.[1] | |

| Dothis compound | Water | Sparingly soluble.[3][4] |

| Hot Dimethylformamide (DMF) | Soluble.[5] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and can vary between information sources. Experimental determination is recommended for precise solubility values.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a well-established experimental method is the isothermal saturation method , followed by gravimetric analysis of the saturated solution. This method is reliable for determining the solubility of a solid compound in a liquid solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Glass vials or flasks with airtight seals

-

Pipettes

-

Evaporating dish or pre-weighed glass vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh several evaporating dishes or glass vials and record their masses.

-

-

Sample Preparation and Saturation:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial or flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vial or flask tightly to prevent solvent evaporation.

-

Place the sealed container in a thermostatic shaker bath or on a magnetic stirrer with controlled heating. Set the temperature to the desired value.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute, but 24 to 72 hours is a common range. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn solution using a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be at the same temperature as the solution if possible to avoid premature crystallization.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporating dish/vial containing the filtered saturated solution.

-

Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the melting or decomposition point of the acid.

-

Once the solvent has completely evaporated, transfer the dish/vial to a desiccator to cool to room temperature.

-

Weigh the dish/vial containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty dish/vial from the final constant mass.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the final mass of the dry solute from the mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Calculation Example (for g/100 g solvent):

-

Mass of empty vial = M_vial

-

Mass of vial + saturated solution = M_solution

-

Mass of vial + dry solute = M_solute

-

Mass of dissolved solute = M_solute - M_vial

-

Mass of solvent = M_solution - M_solute

-

Solubility = [(M_solute - M_vial) / (M_solution - M_solute)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its expected solubility behavior based on qualitative information and data from similar long-chain alkylphosphonic acids. The detailed experimental protocol for the isothermal saturation method with gravimetric analysis offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, aiding in the advancement of materials science, nanotechnology, and pharmaceutical sciences where phosphonic acids play an increasingly important role. It is strongly recommended that researchers perform their own solubility determinations to obtain the quantitative data necessary for their work.

References

Spectroscopic Characterization of Decylphosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of decylphosphonic acid, a molecule of significant interest in materials science and drug development. This compound is an organophosphorus compound with the chemical formula CH₃(CH₂)₉PO(OH)₂. Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar phosphonic acid head group, allows for the formation of self-assembled monolayers (SAMs) on various substrates, making it a key component in surface modification, corrosion inhibition, and the development of biocompatible materials. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic signatures of this compound, providing the necessary data and methodologies for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each atom.

Data Presentation

The following tables summarize the expected chemical shifts for this compound. Note that exact chemical shifts can vary depending on the solvent, concentration, and pH. The data presented here are representative values compiled from spectral databases and literature on analogous long-chain alkylphosphonic acids.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C10) | 0.88 | Triplet | 3H |

| (CH₂)₇ (C3-C9) | 1.26 | Multiplet | 14H |

| CH₂ (C2) | 1.45 | Multiplet | 2H |

| P-CH₂ (C1) | 1.70 | Multiplet | 2H |

| P-OH | 10-12 | Broad Singlet | 2H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C10 | 14.1 |

| C9 | 22.7 |

| C2-C8 | 29.3 - 31.9 (multiple peaks) |

| C1 | 25.5 (doublet, ¹JPC ≈ 140 Hz) |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ³¹P | 30 - 35 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

-

If solubility is an issue, gentle warming or sonication may be applied. For ³¹P NMR, an external standard such as 85% H₃PO₄ in a sealed capillary can be used for referencing.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

³¹P NMR: Acquire the spectrum with proton decoupling. A spectral width of around 100 ppm centered at approximately 30 ppm is a suitable starting point.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the functional groups present in this compound.

Data Presentation

The characteristic vibrational frequencies for this compound are summarized in the table below.

Table 4: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 2960 | C-H stretching (alkyl chain) | Strong |

| 2500 - 3000 | O-H stretching (P-OH) | Broad, Strong |

| ~1470 | C-H bending (CH₂) | Medium |

| 1200 - 1250 | P=O stretching | Strong |

| 950 - 1100 | P-O stretching | Strong |

| ~940 | P-OH bending | Medium, Broad |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: Place the KBr pellet in the sample holder of the spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or air should be collected and subtracted from the sample spectrum.

FTIR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Data Presentation

The characteristic Raman shifts for this compound are presented in the table below.[1]

Table 5: Raman Spectroscopic Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| 2840 - 2960 | C-H stretching (alkyl chain) | Strong |

| ~1440 | C-H bending (CH₂) | Medium |

| ~1300 | CH₂ twisting | Medium |

| ~1125 | C-C stretching | Medium |

| ~1060 | C-C stretching | Medium |

| 900 - 1000 | P-O(H) stretching | Medium |

| ~720 | P-C stretching | Strong |

Experimental Protocol: Raman Spectroscopy

Sample Preparation:

-

Place a small amount of the solid this compound powder onto a microscope slide or into a capillary tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Collection: The spectrum is recorded as intensity versus Raman shift (in cm⁻¹). The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

Raman Experimental Workflow

Logical Relationships in Spectroscopic Characterization

The combination of NMR, IR, and Raman spectroscopy provides a comprehensive structural elucidation of this compound. Each technique offers complementary information, leading to a confident identification.

Spectroscopic Logic Diagram

This guide provides the foundational spectroscopic data and methodologies for the characterization of this compound. For researchers and professionals in drug development and materials science, this information is critical for quality control, structural verification, and understanding the behavior of this versatile molecule in various applications.

References

Thermal Decomposition of Decylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal decomposition properties of decylphosphonic acid. While a specific decomposition temperature is not extensively documented in publicly available literature, this document outlines the expected thermal behavior based on related long-chain alkylphosphonic acids and details the standard methodology for its experimental determination using Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This amphiphilic nature makes it of interest in various applications, including the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, where the phosphonic acid group provides a strong binding anchor. Understanding the thermal stability of DPA is crucial for its application in environments subjected to elevated temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₃O₃P |

| Molecular Weight | 222.26 g/mol |

| Appearance | White solid |

| Melting Point | 96-101 °C |

| Boiling Point | 355.8 ± 25.0 °C (Predicted) |

| CAS Number | 6874-60-8 |

Thermal Decomposition Profile

The decomposition process for similar long-chain alkylphosphonic acids typically occurs in stages. The initial weight loss observed in a thermogravimetric analysis may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic alkyl chain occurs, followed by the potential breakdown of the phosphonic acid headgroup. The exact decomposition pathway and resulting products can be influenced by the experimental atmosphere (e.g., inert or oxidative). For instance, in an inert atmosphere, pyrolysis will lead to the formation of various hydrocarbon fragments, while in an oxidative atmosphere (air), combustion will result in carbon dioxide, water, and phosphorus oxides.

It is important to note that when bound to a substrate, such as a metal oxide, the P-O bond can exhibit high thermal stability. However, the alkyl chain itself is expected to have a lower decomposition temperature.

Experimental Determination of Thermal Decomposition

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability and decomposition profile of materials like this compound.

Principle of Thermogravimetric Analysis

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously recorded. The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis. The derivative of the mass loss curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Experimental Protocol: ASTM E1131

A general procedure for determining the compositional analysis and thermal stability of a solid material like this compound by TGA is outlined in the ASTM E1131 standard test method.[3][4][5][6][7]

Objective: To determine the onset and peak thermal decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric analyzer with a sensitive microbalance and a programmable furnace.

-

Sample pans (e.g., alumina or platinum).

-

Gas delivery system for providing an inert (e.g., nitrogen, argon) or reactive (e.g., air) atmosphere.

-

Data acquisition and analysis software.

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a clean, tared TGA sample pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a controlled flow rate (e.g., 20-50 mL/min) to remove any air and create a stable environment.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature to obtain the TGA curve.

-

Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, which is often identified as the temperature at which a significant deviation from the baseline mass is observed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal decomposition temperature of this compound using Thermogravimetric Analysis.

Caption: Workflow for TGA analysis of this compound.

Signaling Pathways and Decomposition Mechanisms

A detailed signaling pathway in the biological sense is not applicable to the thermal decomposition of a relatively simple organic molecule like this compound. However, a logical diagram can represent the potential decomposition mechanism. The primary events are the cleavage of C-C and C-P bonds in the alkyl chain and the dehydration/decomposition of the phosphonic acid headgroup.

Caption: Potential thermal decomposition pathways of this compound.

Conclusion

References

- 1. torontech.com [torontech.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. store.astm.org [store.astm.org]

- 4. kalite.com [kalite.com]

- 5. infinitalab.com [infinitalab.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

Self-Assembly Mechanism of Decylphosphonic Acid on Oxide Surfaces: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the self-assembly mechanism of decylphosphonic acid on various oxide surfaces. It covers the core principles of monolayer formation, key influencing factors, quantitative data, and detailed experimental protocols for characterization.

The Core Mechanism of Self-Assembly

The formation of a this compound self-assembled monolayer (SAM) on an oxide surface is a spontaneous process driven by the strong affinity of the phosphonate headgroup for the metal oxide.[1] This process transforms a high-energy oxide surface into a low-energy surface defined by the terminal methyl groups of the decyl chains. The mechanism can be understood as a two-step process: an initial, rapid physisorption followed by a slower, ordering and chemisorption phase.

Initially, the phosphonic acid molecules adsorb onto the hydroxylated oxide surface, likely forming hydrogen bonds.[2] Subsequently, a condensation reaction occurs between the P-OH groups of the acid and the Me-OH groups on the surface, forming strong, covalent P-O-Me bonds and releasing water molecules.[3] This covalent linkage is responsible for the high thermal and chemical stability of phosphonate SAMs compared to other systems like thiols on gold.[2][4]

The phosphonate headgroup can bind to the surface in several configurations, primarily bidentate and tridentate modes.[5][6] The specific binding motif can change depending on factors like surface coverage; a tridentate chelation may be observed at low coverage, transitioning to a bidentate mode as the monolayer approaches saturation.[5][7] The self-assembly process is further driven by van der Waals interactions between the adjacent decyl chains, which promotes the formation of a dense, ordered, and quasi-crystalline structure.[8]

Data Presentation: Quantitative Analysis

The quality and properties of the resulting SAM are assessed using various surface-sensitive techniques. The following tables summarize key quantitative data for phosphonic acid SAMs on different oxide surfaces. Data from longer-chain analogs like octathis compound (ODPA) are included to provide a comprehensive overview.

Table 1: Water Contact Angles for Phosphonic Acid SAMs on Various Oxide Surfaces The water contact angle is a measure of surface hydrophobicity and is indicative of a well-formed, complete monolayer.

| Phosphonic Acid Chain | Oxide Substrate | Water Contact Angle (°) | Reference(s) |

| Dothis compound (C12) | Aluminum Oxide (AlOx) | ~110 | [9] |

| Octathis compound (C18) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | [10][11] |

| Octathis compound (C18) | Aluminum Oxide (Al₂O₃) | 106 - 116 | [12] |

| Octathis compound (C18) | Silicon Dioxide (SiO₂) | ~110 | [13] |

| Perfluorodothis compound | Aluminum Oxide (AlOx) | ~121 | [9] |

Table 2: Monolayer Thickness of Phosphonic Acid SAMs Thickness measurements confirm the formation of a monolayer as opposed to multilayers.

| Phosphonic Acid Chain | Oxide Substrate | Technique | Measured Thickness (nm) | Reference(s) |

| Octathis compound (C18) | Aluminum & other metals | AFM | ~1.6 | [14] |

| Octathis compound (C18) | Silicon Dioxide (SiO₂) | Ellipsometry | ~1.8 | [13] |

| Alkanephosphonic Acids (C10-C18) | Aluminum Oxide (Al₂O₃) | SPR | Varies with chain length | [15] |

Table 3: XPS Binding Energies for Key Elements in Phosphonic Acid SAMs X-ray Photoelectron Spectroscopy (XPS) confirms the chemical composition and binding state of the monolayer.

| Phosphonic Acid | Oxide Substrate | Element (Core Level) | Binding Energy (eV) | Attribution | Reference(s) |

| Octathis compound (ODPA) | Aluminum Oxide (Al₂O₃) | P 2p | 133.3 | Phosphonate group | [12] |

| Octathis compound (ODPA) | Aluminum Oxide (Al₂O₃) | C 1s | 285.0 | Aliphatic carbon chain | [12] |

| Octathis compound (ODPA) | Various metal oxides | C 1s | ~284.9 | Aliphatic carbon chain | [13][14] |

| Octathis compound (ODPA) | Titanium Dioxide (TiO₂) | P 2p | ~134 | Phosphonate group | [13] |

| Octathis compound (ODPA) | Titanium Dioxide (TiO₂) | O 1s | ~531-532 | P-O-Ti, P=O | [13] |

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous experimental procedures. The following sections detail generalized protocols for the key steps involved.

Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general procedure for forming a phosphonic acid SAM from a solution.[13]

-

Substrate Cleaning:

-

Sequentially sonicate the oxide substrate in high-purity solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each to remove organic contaminants.[13]

-

Dry the substrate thoroughly under a stream of high-purity nitrogen gas.

-

Immediately before deposition, an oxygen plasma or UV-ozone treatment can be applied to remove final traces of organic residues and generate a fresh, highly hydroxylated oxide layer.[13]

-

-

Preparation of Phosphonic Acid Solution:

-

Prepare a dilute solution of this compound in a suitable solvent. Typical concentrations range from 0.1 mM to 1 mM.[13]

-

Common solvents include ethanol, isopropanol, or non-polar solvents like cyclopentyl methyl ether (CPME) or anisole, which can promote the formation of well-ordered SAMs.[10][13]

-

Ensure the phosphonic acid is fully dissolved, using sonication if necessary.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrate into the phosphonic acid solution.

-

Deposition time can vary significantly, from a few seconds to over 24 hours, depending on the solvent, concentration, temperature, and desired monolayer quality.[13][16]

-

For some systems, particularly on titanium and silicon oxides, gentle heating or post-deposition annealing (e.g., 110-140 °C) can significantly enhance the covalent bonding and stability of the monolayer.[2][10][17]

-

-

Rinsing and Drying:

-

After deposition, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed, non-covalently bound molecules.

-

Dry the substrate again under a stream of high-purity nitrogen.

-

Protocol 2: Characterization by Contact Angle Goniometry

This technique measures the surface wettability, providing a quick and effective assessment of SAM quality and completeness.[18]

-

Instrument Setup: Place the SAM-modified substrate on the sample stage of a goniometer.

-

Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface.

-

Angle Measurement: Use the goniometer software to capture an image of the droplet and measure the static contact angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[13]

-

Data Collection: Perform measurements at multiple locations on the surface to assess uniformity and calculate an average contact angle.[13]

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[19]

-

Sample Mounting: Mount the SAM-modified substrate onto the XPS sample holder.

-

UHV Introduction: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Spectrum: Acquire a wide-energy range survey spectrum to identify all elements present on the surface (e.g., C, O, P, and the substrate elements).[13]

-

High-Resolution Spectra: Acquire high-resolution spectra for the core levels of interest (e.g., P 2p, C 1s, O 1s). These spectra provide information about the chemical bonding environment.[2]

-

Data Analysis: Analyze the peak positions (binding energies) and areas to determine the chemical states and relative atomic concentrations. A C 1s peak around 285.0 eV confirms the aliphatic chain, while a P 2p peak around 133-134 eV indicates the phosphonate headgroup.[12]

Protocol 4: Characterization by Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology of the SAM at the nanoscale and can be used to estimate its coverage and thickness.[20][21]

-

Instrument Setup: Install an appropriate AFM tip (typically silicon) and calibrate the instrument.

-

Imaging Mode: Operate the AFM in a suitable mode, such as TappingMode or Non-contact mode, to minimize damage to the soft organic monolayer.[17][20]

-

Image Acquisition: Scan the surface to obtain topographic images. A well-formed SAM should appear homogeneous and atomically smooth.[22]

-

Thickness Measurement (Scratch Method):

Protocol 5: Characterization by Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films, down to the sub-nanometer level.[23]

-

Measurement: A beam of polarized light is reflected off the sample surface. The instrument measures the change in polarization state, which is represented by the parameters Psi (Ψ) and Delta (Δ).[24]

-

Data Acquisition: Measurements are typically taken over a range of wavelengths (spectroscopic) and often at multiple angles of incidence to improve accuracy.[24]

-

Modeling: An optical model of the sample (e.g., substrate/oxide layer/SAM/air) is constructed.

-

Data Fitting: The experimental Ψ and Δ data are fitted to the model by varying the parameters of interest (like the SAM thickness and refractive index) until the calculated data closely match the experimental data. This yields a precise measurement of the monolayer's thickness.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonic Acids on an Atomically Defined Oxide Surface: The Binding Motif Changes with Surface Coverage. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fkf.mpg.de [fkf.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ssp.physics.upatras.gr [ssp.physics.upatras.gr]

- 16. researchgate.net [researchgate.net]

- 17. princeton.edu [princeton.edu]

- 18. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]

- 19. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reichling.physik.uni-osnabrueck.de [reichling.physik.uni-osnabrueck.de]

- 21. The Compton Group - research [compton.chem.ox.ac.uk]

- 22. Nanotribological properties of alkanephosphonic acid self-assembled monolayers on aluminum oxide: effects of fluorination and substrate crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thin Film Thickness - J.A. Woollam [jawoollam.com]

- 24. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]

- 25. osti.gov [osti.gov]

decylphosphonic acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Decylphosphonic acid (DPA) is an organophosphorus compound with a ten-carbon alkyl chain. Its amphiphilic nature, combining a hydrophilic phosphonic acid head group with a hydrophobic decyl tail, makes it a versatile molecule with significant applications in materials science, particularly in the formation of self-assembled monolayers (SAMs), corrosion inhibition, and the functionalization of nanoparticles. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental protocols, and relevant workflows.

Chemical Identifiers and Properties

This compound is uniquely identified by its CAS number and other chemical descriptors. Its properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6874-60-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₃O₃P |

| InChI | 1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |

| InChIKey | DZQISOJKASMITI-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCP(O)(O)=O |

| PubChem CID | 81309 |

| EC Number | 229-975-2 |

| MDL Number | MFCD00015830 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 222.26 g/mol |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 96-101 °C |

| Boiling Point | 355.8 ± 25.0 °C (Predicted)[2] |

| Density | 1.044 g/cm³ (Predicted)[2] |

| pKa₁ | 2.65 ± 0.10 (Predicted)[2] |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide[3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis and the formation of self-assembled monolayers.

Synthesis of this compound

A common and effective method for synthesizing this compound involves a Michaelis-Arbuzov reaction followed by acid hydrolysis of the resulting phosphonate ester.

Materials:

-

Decyl bromide

-

Triethyl phosphite

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

Michaelis-Arbuzov Reaction: In a round-bottom flask, combine decyl bromide (e.g., 5 mL, 0.024 mol) and an excess of triethyl phosphite (e.g., 15 mL, 0.087 mol).

-

Reflux the mixture at 150°C for 24 hours with a continuous stream of nitrogen bubbling through the solution.

-

Cool the solution to room temperature.

-

Work-up: Add 55 mL of water to the cooled solution. Stir the resulting two-phase mixture vigorously for 3 hours.

-

Extract the aqueous phase with chloroform (40 mL).

-

Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous MgSO₄.

-

Filter the solution and concentrate it using a rotary evaporator to obtain diethyl decylphosphonate as a yellow oil.

-

Acid Hydrolysis: Heat the diethyl decylphosphonate under reflux with concentrated HCl (200 mL) at 100°C for 12 hours.

-

Upon cooling, this compound will precipitate as a white solid.

-

Purification: Purify the crude product by recrystallization from hexane.

Formation of this compound Self-Assembled Monolayers (SAMs) on Silicon Dioxide

This compound is widely used to form robust and well-ordered SAMs on various oxide surfaces. The following protocol details the formation of a DPA SAM on a silicon dioxide (SiO₂) substrate.

Materials:

-

Silicon wafer with a native oxide layer (SiO₂)

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Acetone, isopropanol, and deionized water for cleaning

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Nitrogen gas supply

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the SiO₂ substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas.

-

SAM Deposition (T-BAG Method):

-

Prepare a 1 mM solution of this compound in anhydrous THF.

-

Place the cleaned SiO₂ substrate vertically in the DPA solution within a beaker.

-

Allow the solvent to evaporate slowly at room temperature over several hours until the liquid level drops below the substrate.

-

-

Annealing: Heat the substrate with the deposited DPA layer in an oven at 140°C for 48 hours. This step promotes the formation of strong covalent bonds between the phosphonic acid headgroups and the SiO₂ surface.[4]

-

Removal of Physisorbed Layers:

-

Prepare a "carbonate rinse" solution of 0.5 M K₂CO₃ in 2:1 ethanol/water.

-

Sonicate the annealed substrate in the carbonate rinse for approximately 20 minutes to remove any multilayers of DPA.[5]

-

Rinse the substrate extensively with deionized water.

-

-

Final Drying: Dry the SAM-coated substrate with a stream of dry nitrogen.

Key Applications and Workflows

The unique properties of this compound make it valuable in several fields. Its ability to form dense, ordered monolayers is central to its applications.

Surface Modification and Nanoparticle Functionalization

This compound is extensively used to modify the surfaces of metal oxides, enhancing properties such as hydrophobicity, biocompatibility, and resistance to biofouling.[6] In nanotechnology, it serves as a crucial agent for the functionalization of nanoparticles, including quantum dots and nano-ceramics, allowing for control over their shape, size, and dispersibility.[7]

Corrosion Inhibition

The phosphonic acid group in DPA can strongly chelate with metal ions on a surface, forming a protective, hydrophobic monolayer. This layer acts as a barrier, preventing corrosive agents from reaching the metal surface.[8]

Below is a logical workflow for the application of this compound as a corrosion inhibitor.

Role in Drug Development

While not a therapeutic agent itself, the principles of using phosphonic acids for surface modification are relevant in drug delivery and biomedical device development. Functionalizing drug-carrying nanoparticles with molecules like this compound can improve their stability and biocompatibility.[6] Furthermore, modifying the surfaces of medical implants can reduce biofouling and improve their integration with biological tissues.[6]

Conclusion

This compound is a valuable chemical tool for researchers and scientists in materials science and nanotechnology. Its ability to form robust, self-assembled monolayers on a variety of oxide surfaces provides a powerful method for tailoring surface properties. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound in applications ranging from creating protective coatings to developing advanced nanomaterials for biomedical applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Decylphosphonic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Solubility table - Wikipedia [en.wikipedia.org]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. princeton.edu [princeton.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Decylphosphonic Acid: A Technical Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylphosphonic acid (DPA) is an organophosphorus compound increasingly recognized for its versatility in surface modification and materials science. Its ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes it a molecule of significant interest for a broad range of applications, from advanced electronics to biomedical devices. This technical guide consolidates the current understanding of DPA, focusing on its core applications in surface functionalization, corrosion inhibition, and as a component in electronic devices. We present a summary of key performance data, detailed experimental protocols for its synthesis and the formation of self-assembled monolayers, and outline promising avenues for future research.

Core Properties and Applications

This compound (C₁₀H₂₃O₃P) is characterized by a ten-carbon alkyl chain and a phosphonic acid headgroup.[1] This amphiphilic structure allows the phosphonic acid group to anchor strongly to metal oxide surfaces while the decyl chain extends outwards, modifying the surface properties.[2] The primary applications of DPA stem from its ability to form well-ordered and stable self-assembled monolayers (SAMs).[3][4]

These applications include:

-

Surface Modification: DPA SAMs can precisely tune the surface energy of materials, altering their wettability (hydrophobicity/hydrophilicity). This is critical in fields like microfluidics and the development of advanced coatings.[2]

-

Corrosion Inhibition: By forming a dense, protective layer on metal surfaces, DPA can act as an effective corrosion inhibitor for materials such as carbon steel and aerospace alloys.[5] The phosphonate headgroups chelate with metal ions on the surface, creating a stable, insoluble complex that acts as a barrier to corrosive elements.

-

Electronics and Optoelectronics: DPA is utilized to modify the work function of metal oxides like indium tin oxide (ITO), a crucial parameter in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][6] Such modifications can improve charge injection and overall device efficiency.

-

Nanotechnology: DPA serves as a surface functionalization agent for nanoparticles and quantum dots, enhancing their dispersibility and enabling their integration into various materials and devices.[5]

Quantitative Data on Surface Modification

The effectiveness of this compound in modifying surface properties is demonstrated by changes in water contact angle and work function. The following tables summarize key quantitative data from studies on DPA and analogous long-chain alkylphosphonic acids.

Table 1: Water Contact Angle on Various Substrates Modified with Alkylphosphonic Acid SAMs

| Substrate | Modifying Agent | Before Treatment (°) | After Treatment (°) | Reference(s) |

| Al₂O₃ | This compound | - | 60-70 | [7] |

| Al₂O₃ | Dothis compound | - | 110 | [6] |

| TiO₂ | Octathis compound | <10 | 117.6 ± 2.5 | [8] |

| Silicon Wafer (SiO₂) | Octathis compound | - | 110 ± 2 | [1] |

| Stainless Steel (SS316L) | Alkylphosphonic Acids | - | Complete Coverage Indicated | [9] |

| Zirconated Silica | Octathis compound | - | Highly Ordered Monolayer | [10] |

| ZrO₂ | Octathis compound | - | Highly Ordered Monolayer | [10] |

Table 2: Work Function Modification of Indium Tin Oxide (ITO) with Phosphonic Acid SAMs

| Modifying Agent | Work Function Change (eV) | Reference(s) |

| n-Octylphosphonic Acid (C8PA) | Increase | [5] |

| 1H,1H,2H,2H-Perfluorooctanephosphonic Acid (PFOPA) | Increase | [5] |

| 4-Chlorophenyl Phosphonic Acid (4-CPPA) | Increase | [6] |

| 3-Nitrophenyl Phosphonic Acid (3-NPPA) | Increase | [6] |

| 2-Chloroethyl Phosphonic Acid (2-CEPA) | Increase to 5.43 eV | [11] |

Potential Research Areas for this compound

Based on its established properties, several promising research avenues for DPA can be identified:

-

Biomedical Applications: The ability of phosphonates to bind to metal oxides like TiO₂, a common biomaterial, opens doors for research into surface modification of medical implants.[12] Future studies could explore the use of DPA SAMs to control protein adsorption, enhance biocompatibility, and inhibit bacterial adhesion on implant surfaces. The functionalization of DPA to include bioactive moieties could lead to the development of "smart" implant surfaces that actively promote tissue integration.

-

Advanced Electronics: While the modification of ITO with phosphonic acids is known, a systematic study of how the alkyl chain length of n-alkylphosphonic acids, including DPA, affects the work function and long-term stability of organic electronic devices is warranted. Research into DPA as a gate dielectric in low-voltage organic thin-film transistors could also be a fruitful area, potentially leading to more stable and efficient devices.[6]

-

Next-Generation Corrosion Inhibitors: The development of "smart" corrosion inhibitors that can be released in response to environmental triggers is a key area of research. DPA could be incorporated into nanocontainers or smart coating formulations to provide on-demand corrosion protection. Further investigation into the synergistic effects of DPA with other inhibitors could also lead to more robust and environmentally friendly corrosion protection systems.

-

Functionalized Nanomaterials: The use of DPA to functionalize a wider range of nanoparticles, such as magnetic nanoparticles for biomedical imaging or quantum dots for sensing applications, is a promising research direction. The decyl chain provides a hydrophobic interface that can be further modified to attach specific targeting ligands or therapeutic agents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dealkylation of a corresponding diethyl decylphosphonate. This can be achieved via a Michaelis-Arbuzov reaction followed by hydrolysis.

Protocol 1: Synthesis of Diethyl Decylphosphonate (Michaelis-Arbuzov Reaction)

-

Materials: 1-Bromodecane, triethyl phosphite, zinc bromide (optional, as a catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromodecane (1 equivalent) and triethyl phosphite (1.2 equivalents).[13]

-

For a catalyzed reaction, add a catalytic amount of zinc bromide (e.g., 0.2 mmol per 1 mmol of 1-bromodecane).[13]

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere for 2-4 hours (uncatalyzed) or stir at room temperature for 1 hour (catalyzed).[13]

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture. If uncatalyzed, purify by vacuum distillation. If catalyzed, quench the reaction with water, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

-

Protocol 2: Hydrolysis of Diethyl Decylphosphonate

-

Materials: Diethyl decylphosphonate, concentrated hydrochloric acid (37%).

-

Procedure:

-

To a solution of diethyl decylphosphonate in a suitable solvent (e.g., toluene), add an excess of concentrated hydrochloric acid.

-

Reflux the mixture for 6-12 hours.[2]

-

Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

-

After completion, cool the reaction mixture and remove the solvents under reduced pressure.

-

Recrystallize the crude phosphonic acid from a suitable solvent such as hexane to obtain the pure this compound.[2]

-

Formation of this compound Self-Assembled Monolayers (SAMs)

The following is a generalized protocol for the formation of DPA SAMs on metal oxide surfaces.

Protocol 3: SAM Formation on a Metal Oxide Substrate

-

Substrate Preparation:

-

Clean the metal oxide substrate by sonicating in a series of solvents, typically acetone, isopropanol, and deionized water, for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

To create a hydrophilic surface with hydroxyl groups, treat the substrate with UV/Ozone for 15-20 minutes or an oxygen plasma for 1-5 minutes.

-

-

SAM Deposition (Solution-Phase):

-

Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol, isopropanol, or tetrahydrofuran (THF).

-

Immerse the cleaned and activated substrate in the DPA solution for 1-24 hours at room temperature. The immersion time can be optimized depending on the desired monolayer quality.

-

After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate with a stream of nitrogen gas.

-

-

Post-Deposition Annealing (Optional but Recommended):

-

To enhance the stability and ordering of the SAM, anneal the coated substrate at a temperature of 100-140°C for 1-48 hours.[14] This promotes the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.

-

Conclusion

This compound is a versatile molecule with significant potential in a variety of high-technology fields. Its ability to form robust and well-ordered self-assembled monolayers provides a powerful tool for the precise engineering of surface properties. The potential research areas outlined in this guide, particularly in biomedicine and advanced electronics, highlight the exciting future for DPA and related organophosphorus compounds. The provided experimental protocols offer a starting point for researchers looking to explore the synthesis and application of this promising material. Further research will undoubtedly uncover new and innovative applications for this compound, solidifying its role as a key building block in materials science and nanotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hajim.rochester.edu [hajim.rochester.edu]

- 6. fkf.mpg.de [fkf.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. grokipedia.com [grokipedia.com]